molecular formula C23H31N3O4 B13411210 N',N4-Bis(benzyloxycarbonyl)spermidine

N',N4-Bis(benzyloxycarbonyl)spermidine

Cat. No.: B13411210
M. Wt: 413.5 g/mol
InChI Key: FADJWXHPKMDHNB-UHFFFAOYSA-N
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Description

N’,N4-Bis(benzyloxycarbonyl)spermidine is a synthetic derivative of spermidine, a polyamine involved in cellular metabolism. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen atoms of spermidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N4-Bis(benzyloxycarbonyl)spermidine typically involves the protection of spermidine’s amine groups with benzyloxycarbonyl (Cbz) groups. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.

    Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.

Mechanism of Action

The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzylspermidine: Similar structure but with benzyl groups instead of benzyloxycarbonyl groups.

    N1,N8-Dihydroxybenzoylspermidine: Contains dihydroxybenzoyl groups.

    N1,N8-(Butoxyl-carbonyl)spermidine: Contains butoxyl-carbonyl groups.

Uniqueness

N’,N4-Bis(benzyloxycarbonyl)spermidine is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Its ability to inhibit spermidine uptake and its potential anticancer properties further distinguish it from other spermidine derivatives .

Properties

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27)

InChI Key

FADJWXHPKMDHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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